Triethyltin sulfate
Description
Properties
IUPAC Name |
bis(triethylstannyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H5.H2O4S.2Sn/c6*1-2;1-5(2,3)4;;/h6*1H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVURVLQSDTSSS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)OS(=O)(=O)O[Sn](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075338 | |
| Record name | 4,6-Dioxa-5-thia-3,7-distannanonane, 3,3,7,7-tetraethyl-, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-52-3 | |
| Record name | Bis(triethylstannyl) sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyltin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dioxa-5-thia-3,7-distannanonane, 3,3,7,7-tetraethyl-, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,7,7-tetraethyl-4,6-dioxa-5-thia-3,7-distannanonane 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(TRIETHYLTIN) SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3AT4487AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Pathways and Mechanistic Investigations of Triethyltin Sulfate Formation
Elucidation of Novel Methodologies for Triethyltin (B1234975) Sulfate (B86663) Synthesis
Research into the synthesis of triethyltin sulfate has identified at least one direct preparative method.
A reported method for the preparation of this compound involves the reaction of triethyltin hydroxide (B78521) with sulfuric acid. This synthesis is typically conducted in an organic solvent such as acetone.
The reaction can be represented conceptually as:
2 (C₂H₅)₃SnOH + H₂SO₄ → ((C₂H₅)₃Sn)₂SO₄ + 2 H₂O
In a reported procedure, triethyltin hydroxide is dissolved in acetone, followed by the addition of a stoichiometric amount of sulfuric acid. The this compound product precipitates and can be isolated by filtration.
The primary organotin precursor identified in the synthesis of this compound is triethyltin hydroxide. Modifications to this precursor or the use of other triethyltin species, such as triethyltin chloride, in controlled reactions with sulfate sources could potentially lead to alternative synthetic routes. However, detailed studies specifically exploring a wide range of modified organotin precursors for this compound synthesis are not prominently featured in the examined literature. General organotin synthesis methods, such as Grignard reactions or reactions involving organoaluminium compounds, are used to form the organotin backbone (Sn-C bonds), but their direct application to the formation of the this compound linkage requires specific investigation.
Detailed investigations into the ligand exchange dynamics and thermodynamic parameters specifically governing the formation of this compound from its precursors, such as triethyltin hydroxide and sulfuric acid, are not widely reported in the available search results. Understanding these aspects would typically involve kinetic studies and computational modeling to elucidate reaction intermediates and energy profiles.
Information regarding catalyst-mediated synthesis routes specifically for the formation of this compound is limited in the provided search results. While catalysts are commonly employed in various organometallic reactions, including some organotin transformations, the application of catalytic methods and their detailed mechanistic underpinnings for the formation of the this compound linkage are not extensively described.
Reaction Kinetics and Theoretical Studies of this compound Formation Pathways
Derivatization Strategies and Functional Group Transformations Involving this compound
While the primary focus is on the formation of this compound, its reactivity and potential for derivatization or functional group transformations are also relevant chemical properties. This compound can undergo reactions that involve the transformation of the sulfate group or the triethyltin moiety.
One example of a reaction involving this compound is its use in the synthesis of triethylacyloxystannanes. This transformation can be achieved by reacting this compound with barium carboxylates (Ba(OCOR)₂) or by reacting triethyltin carbonate ((Et₃Sn)₂CO₃) with carboxylic acids (RCOOH). This indicates that the sulfate anion in this compound can be exchanged for carboxylate ligands under appropriate conditions.
Organotin compounds, in general, are also subject to derivatization for analytical purposes, such as alkylation with reagents like sodium tetraethylborate (NaBEt₄) or Grignard reagents to form more volatile species suitable for techniques like gas chromatography. While these methods are used to prepare derivatives from organotin compounds for analysis, they are not typically considered synthetic routes to this compound itself.
Further research would be required to explore a wider range of derivatization strategies and functional group transformations specifically involving the this compound compound.
Sophisticated Analytical Methodologies for Triethyltin Sulfate Profiling and Speciation
Chromatographic Separations for Triethyltin (B1234975) Sulfate (B86663) Speciation in Complex Matrices
Chromatographic techniques are widely employed for the speciation of organotin compounds, including those derived from triethyltin sulfate, in complex matrices. These methods provide the necessary separation power to distinguish between different organotin species that may be present. uni.lunih.govgov.bc.cagov.bc.caum.edu.mytandfonline.com
Gas Chromatography Coupled with Advanced Detectors (e.g., MS, FPD, ICP-MS)
Gas chromatography (GC) is a popular technique for the determination of organotin compounds due to its high resolution and the availability of sensitive detectors. tandfonline.comcdc.govresearchgate.net However, organotin compounds, particularly ionic species like the triethyltin cation (Et3Sn+), often require derivatization to become sufficiently volatile for GC analysis. gov.bc.cagov.bc.cacdc.govresearchgate.net Common derivatization methods involve the formation of alkyl derivatives using reagents such as sodium tetraethylborate or Grignard reagents, or the formation of hydrides using sodium borohydride. gov.bc.cagov.bc.cacdc.gov This derivatization step renders the ionic compounds more apolar, increasing their volatility and allowing for extraction into organic solvents. researchgate.net
GC is typically coupled with element-sensitive or selective detectors for organotin analysis. These include:
Mass Spectrometry (MS): GC-MS is a powerful technique for both identification and quantification of organotin compounds, offering simultaneous identification and quantitation. gov.bc.catandfonline.comcdc.govresearchgate.netresearchgate.net GC-MS, GC-MS/MS, GC-HRMS, or GC-ICPMS can be used, with selected ion monitoring (SIM) often employed to achieve required detection limits. gov.bc.cagov.bc.ca
Flame Photometric Detection (FPD): FPD with a tin-selective filter (e.g., 610 nm) is a sensitive detector for organotin compounds. tandfonline.comresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS provides high selectivity and sensitivity for tin-containing species. gov.bc.cagov.bc.cacdc.govresearchgate.net
While direct GC of some organotin halides without derivatization has been reported for trace determination in aquatic samples, derivatization is generally indispensable for less volatile or ionic species like those derived from this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Specialized Detection Systems
High-Performance Liquid Chromatography (HPLC) has emerged as an alternative to GC, particularly for organotin compounds that are less volatile or thermally unstable, or for methods that avoid derivatization. tandfonline.comcdc.govresearchgate.netepa.gov Conventional HPLC detectors often show poor response to organotin compounds, necessitating the use of specialized detection systems. tandfonline.com
HPLC is commonly coupled with element-sensitive detectors, similar to GC, to enable the detection and quantification of organotin species in the eluate. These include:
Atomic Absorption Spectrometry (AAS): HPLC-AAS is a commonly used hyphenated technique for organotin speciation. tandfonline.comcdc.govresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is widely applied due to its inherent selectivity and sensitivity. tandfonline.comcdc.govresearchgate.net It allows for the simultaneous determination of multiple organotin species. tandfonline.com
Mass Spectrometry (MS): HPLC coupled with MS, such as electrospray ionization mass spectrometry (ESI-MS) or ultra-performance liquid chromatography – tandem mass spectrometry (UPLC-MS/MS), has been applied for the determination of organotin compounds, including triethyltin chloride (as a representative triethyltin species), in various samples. researchgate.nettandfonline.comepa.gov UPLC-MS/MS has demonstrated good linearity and low detection limits for triethyltin in water samples. researchgate.net
HPLC methods can utilize different separation modes, including reversed-phase chromatography, often with ion-pairing agents for ionic organotin species tandfonline.com, or ion exchange chromatography tandfonline.com. Some methods are designed to detect the free organotin cation without hydrolysis and derivatization. epa.gov
Ion Chromatography for Sulfate Moiety Analysis in Organotin Salts
While chromatographic methods for organotin speciation primarily focus on the organotin cation (e.g., Et3Sn+), Ion Chromatography (IC) is a technique specifically designed for the separation and determination of ionic species, including anions like sulfate (SO4^2-). researchgate.netzeptometrix.com
IC with suppressed conductivity detection is widely used for the separation of various inorganic and organic ions. researchgate.net This technique could potentially be applied to analyze the sulfate counterion present in this compound or released from it in aqueous matrices. The determination of sulfate in complex matrices using IC is a standard application, involving separation on an ion-exchange column and detection by conductivity. researchgate.netzeptometrix.com While direct research specifically detailing the application of IC for the sulfate moiety within this compound or released from it in a speciation context is less commonly highlighted compared to organotin cation analysis, the principles of IC make it a suitable method for quantifying the sulfate component if required for a complete understanding of the compound's fate or transformation. Studies on the analysis of other sulfate salts using HPLC with UV detection after separation on a C18 column demonstrate the feasibility of chromatographic approaches for sulfate analysis. researchgate.net
Advanced Spectroscopic Techniques for this compound Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure, bonding, and interactions of this compound. While often used for structural characterization, some spectroscopic methods can also be applied for quantification. uni.lucdc.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic and organometallic compounds, including organotins. who.intlibretexts.org NMR provides information about the different chemical environments of atoms within a molecule based on their nuclear spins and interactions with a magnetic field.
For this compound, NMR spectroscopy, particularly 1H, 13C, and 119Sn NMR, can provide detailed structural information. Tin has several NMR-active isotopes, including 115Sn, 117Sn, and 119Sn, which are spin ½ nuclei and yield narrow signals over a wide chemical shift range. huji.ac.il 119Sn NMR is often preferred due to its slightly higher sensitivity compared to 117Sn. huji.ac.il
NMR spectra can reveal the connectivity of the ethyl groups to the tin atom and provide insights into the bonding environment around the tin center and the sulfate group. Chemical shifts and coupling constants (e.g., Sn-C, Sn-H) are characteristic parameters that aid in confirming the structure of the triethyltin moiety. huji.ac.il While NMR is primarily a structural tool, quantitative NMR (qNMR) techniques can be employed for the quantification of compounds by accurately measuring the intensity of NMR signals, which are directly proportional to the number of nuclei contributing to the signal. mdpi.com Although specific quantitative NMR studies focusing solely on this compound were not prominently found in the search results, the principles of qNMR are applicable to this compound.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies
For this compound, FTIR and Raman spectroscopy can provide information about the presence of ethyl groups, the sulfate moiety (S=O stretches), and the Sn-C bonds. nih.govcore.ac.uk The positions and intensities of vibrational bands are characteristic of the specific chemical bonds and their environment within the molecule. uwo.camjcce.org.mk Comparing the vibrational spectra of this compound with those of related organotin compounds or inorganic sulfates can aid in confirming its structure and identifying potential interactions in different matrices. core.ac.uk
Mass Spectrometry Approaches for Molecular and Isotopic Analysis (e.g., ESI-MS, ICP-MS)
Mass spectrometry plays a pivotal role in the analysis of organotin compounds, providing both molecular and isotopic information. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are particularly relevant.
ESI-MS is a soft ionization technique often employed for the analysis of polar and thermolabile compounds, making it suitable for organotin sulfates. For compounds containing a sulfate group, ESI-MS is typically conducted in negative-ion mode, yielding characteristic molecular ions such as [M - H]⁻. nih.gov High-resolution ESI-MS allows for accurate mass measurements, which are essential for confirming the elemental composition of the analyte and its isotopic peaks. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) can be coupled with ESI to provide structural information through the fragmentation of the parent ion. nih.gov This is valuable for identifying this compound and differentiating it from other organotin species or isobaric interferences.
ICP-MS is a powerful technique for the determination of trace elements and their isotopes. researchgate.netpageplace.de In the context of organotin analysis, ICP-MS is often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC) to provide species-specific information. researchgate.netplymouth.ac.uk ICP-MS detects the tin atom within the organotin molecule, offering high sensitivity and the ability to perform isotopic analysis of tin. This isotopic information can be used for tracing the origin of tin contamination or for applying isotope dilution techniques for accurate quantification. researchgate.net While ICP-MS primarily provides elemental information, its coupling with chromatographic separation allows for the indirect speciation of different organotin compounds, including potentially this compound, based on their retention times. plymouth.ac.uk
Other mass spectrometry approaches, such as GC-MS with flame photometric detection (FPD) or MS detection, have also been used for the analysis of organotin compounds after appropriate derivatization. researchgate.netscispace.com GC-ion trap MS has similarly been applied to the analysis of derivatized organotins, achieving low detection limits. scispace.com
Method Validation and Interlaboratory Performance Evaluation for this compound Analytical Research
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. demarcheiso17025.comepa.goveurachem.org For the analysis of this compound, validation involves evaluating several performance characteristics. Key parameters include accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), linearity, and selectivity. demarcheiso17025.comaoac.orgeuropa.eu
Accuracy assesses how close the measured values are to the true value. europa.eu This is often evaluated through recovery studies using spiked samples or certified reference materials, if available. demarcheiso17025.comaoac.orgpjoes.com Precision describes the agreement between independent test results. aoac.org Repeatability refers to the precision under the same operating conditions over a short interval of time, while reproducibility refers to the precision under different conditions, such as in different laboratories (interlaboratory studies). aoac.orgeuropa.eu
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. aoac.orgeuropa.eu Linearity establishes the range over which the method provides results that are directly proportional to the analyte concentration. europa.eu Selectivity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix. europa.eu
Method validation can be performed as single-laboratory validation or through interlaboratory studies, depending on the intended use of the method. epa.govaoac.orgeuropa.eu Single-laboratory validation is often the first step, establishing baseline performance characteristics. epa.gov
Sample Preparation Techniques for Trace-Level this compound Detection in Research Samples
Analyzing this compound at trace levels in various research samples, such as environmental or biological matrices, often requires extensive sample preparation to isolate and concentrate the analyte and remove interfering substances. pjoes.comnih.gov The choice of sample preparation technique depends heavily on the sample matrix and the chemical properties of this compound.
Common sample preparation approaches for organotin compounds include extraction, digestion, and derivatization. Extraction techniques aim to isolate the organotin compounds from the matrix. Liquid extraction using organic solvents has been widely applied. researchgate.netscispace.com Solid-phase extraction (SPE) is another frequently used technique, offering advantages in terms of reduced solvent usage and potential for online coupling with analytical instruments. scispace.compjoes.com For solid matrices like sediments or biological tissues, techniques such as methanol-acid digestion or acid-sonication extraction are employed to release the organotin compounds from the matrix. scispace.compjoes.com
Digestion methods, often involving strong acids and sometimes assisted by microwave irradiation, are used to break down complex organic matrices, making the analytes accessible for analysis, particularly when determining total tin or for subsequent speciation. nih.govtaylorfrancis.com
Derivatization is frequently necessary for the analysis of organotin compounds by techniques like GC, as it can improve volatility and thermal stability. Common derivatization reactions for organotins include Grignard derivatization or hydride generation. researchgate.netscispace.com These reactions convert the organotin species into more volatile or detectable forms.
The effectiveness of sample preparation techniques is typically evaluated by assessing the recovery of the analyte from spiked samples. scispace.compjoes.com Optimizing parameters such as solvent type, extraction time, temperature, and pH is crucial to achieve high recoveries and minimize matrix effects. pjoes.com The complexity of sample matrices at trace levels necessitates careful selection and validation of preparation techniques to ensure accurate and reliable determination of this compound. nih.gov
Environmental Distribution, Speciation, and Abiotic Transformation Mechanisms of Triethyltin Sulfate
Environmental Compartmentalization and Phase Partitioning Dynamics of Triethyltin (B1234975) Sulfate (B86663)
The distribution of triethyltin sulfate across different environmental compartments is dictated by its physicochemical properties. Organotin compounds, in general, tend to partition to soils and sediments due to their low water solubility and high affinity for organic matter cdc.gov.
Quantitative Structure-Property Relationship (QSPR) models and estimation software like HENRYWIN can be used to predict Henry's Law constants nih.govcopernicus.org. These methods utilize the chemical structure to estimate its partitioning behavior between air and water nih.gov. For many organic compounds, the Henry's Law constant can also be estimated from the ratio of their vapor pressure and water solubility epa.gov. Given the generally low vapor pressure of organotin compounds, significant volatilization of this compound from water is not expected to be a primary transport pathway in the environment cdc.gov.
Estimated Physicochemical Properties Influencing Volatilization of Triethyltin Compounds
| Property | Estimated Value/Characteristic | Implication for Volatilization |
|---|---|---|
| Vapor Pressure | Low (characteristic of organotin compounds) | Low tendency to move from the condensed phase to the gas phase. |
| Water Solubility | Sparingly soluble | Affects the concentration available for volatilization. |
| Henry's Law Constant (H) | Expected to be low (based on similar compounds) | Indicates a low potential for partitioning from water to air. |
This table presents estimated properties based on general characteristics of organotin compounds due to the lack of specific experimental data for this compound.
In aquatic environments, this compound is expected to strongly partition from the water column to sediments. This behavior is characteristic of many organotin compounds, which are known to have high sorption coefficients cdc.gov. The adsorption and desorption processes at the sediment-water interface are critical in controlling the concentration of triethyltin in the water column and its bioavailability.
The primary mechanisms governing the sorption of triethyltin to sediments include hydrophobic partitioning and electrostatic interactions. The extent of adsorption is influenced by several environmental factors:
Sediment Organic Carbon Content: Organotin compounds exhibit a high affinity for organic matter. Sediments with higher organic carbon content will generally have a greater capacity to adsorb triethyltin nih.govnih.gov. The organic carbon-water partition coefficient (Koc) is often used to describe this partitioning behavior ecetoc.org.
pH: The speciation of triethyltin in water is pH-dependent. At lower pH, the cationic form, (C2H5)3Sn+, is more prevalent, which can strongly adsorb to negatively charged sites on clay minerals and organic matter. As the pH increases, the formation of triethyltin hydroxide (B78521), (C2H5)3SnOH, may influence sorption mechanisms nih.govresearchgate.net.
Salinity: Changes in salinity can affect the speciation of triethyltin and the surface charge of sediment particles, thereby influencing adsorption-desorption equilibria nih.govresearchgate.net.
Studies on tributyltin (TBT), a closely related organotin, have shown that distribution coefficients (Kd) can range from 6.1 to 5210 L/kg depending on sediment properties and environmental conditions chromatographyonline.com. It is reasonable to infer that triethyltin would exhibit similar strong sorption behavior, although the specific Kd and Koc values may differ due to differences in hydrophobicity.
Factors Influencing the Adsorption of Triethyltin on Sediments
| Influencing Factor | Effect on Adsorption | Dominant Mechanism |
|---|---|---|
| High Organic Carbon | Increased adsorption | Hydrophobic partitioning |
| Low pH | Increased adsorption of cationic species | Electrostatic attraction |
| High Clay Content | Increased adsorption | Cation exchange |
| Increased Salinity | Can increase or decrease adsorption depending on pH and speciation | Complex interactions affecting speciation and surface charge |
This table is based on established principles for organotin compounds, with specific quantitative data for this compound being limited.
Similar to sediments, soil is a significant sink for this compound. The mobility of triethyltin in the soil matrix is generally low due to its strong adsorption to soil particles tandfonline.com. The same factors that control its partitioning in sediments also govern its behavior in soils, namely organic matter content, clay content, and pH researchgate.net.
The soil adsorption coefficient (Kd) is a key parameter used to predict the mobility of chemicals in soil nih.gov. A high Kd value indicates that the chemical is strongly adsorbed and less likely to leach into groundwater . For organotin compounds, Kd values are typically high, suggesting low mobility. The mobility of triethyltin in soil is expected to be limited, with the compound being retained in the upper soil layers.
The organic carbon-normalized sorption coefficient (Koc) is often used to compare the sorption potential of different soils nih.gov. While specific Koc values for triethyltin are not widely reported, values for other organotins suggest a strong affinity for soil organic matter epa.gov.
Classification of Soil Mobility Based on Koc Values
| Log Koc | Mobility Class | Expected Mobility of Triethyltin |
|---|---|---|
| < 1.5 | Very High | - |
| 1.5 - 2.5 | High | - |
| 2.5 - 3.5 | Moderate | - |
| 3.5 - 4.5 | Low | Likely |
This table provides a general classification of soil mobility. Based on the behavior of analogous organotin compounds, triethyltin is expected to fall into the low to immobile categories.
Abiotic Degradation Pathways and Kinetic Studies of this compound
Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of this compound in the environment. These processes involve the breaking of the tin-carbon bonds, leading to the formation of less substituted and generally less toxic organotin compounds and eventually inorganic tin cdc.govcput.ac.za.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Organotin compounds can undergo photolysis in the presence of sunlight, particularly in the surface layers of aquatic environments tandfonline.comnih.gov. The process involves the absorption of photons, which can lead to the cleavage of the ethyl groups from the tin atom.
The efficiency of photolysis is described by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed wikipedia.org. The determination of the quantum yield requires specialized experimental setups to measure the number of photons absorbed and the rate of degradation of the compound nih.gov.
While it is known that organotins can be degraded by UV irradiation, specific quantum yield data for the photolysis of this compound are not available in the reviewed scientific literature cdc.gov. The rate of photolytic degradation is expected to be influenced by factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers.
Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance. Triorganotin compounds like triethyltin can undergo hydrolysis in aqueous solutions. For this compound, the triethyltin cation, (C2H5)3Sn+, is the species that would be subject to hydrolysis.
The hydrolysis of triorganotin cations results in the formation of the corresponding triorganotin hydroxide, in this case, triethyltin hydroxide ((C2H5)3SnOH), and an increase in the acidity of the solution researchgate.net. The equilibrium between the triethyltin cation and triethyltin hydroxide is pH-dependent.
The rate of hydrolysis can be influenced by temperature and pH. While hydrolysis is a potential transformation pathway for this compound, cleavage of the tin-carbon bond by hydrolysis under typical environmental conditions is generally considered to be a slow process for trialkyltin compounds cdc.gov. Specific kinetic data, such as hydrolysis rate constants or half-lives for this compound, are not well-documented in the available literature.
Redox-Mediated Reactions in Environmental Systems
Redox-mediated reactions, involving the transfer of electrons, play a significant role in the transformation of contaminants in soils and sediments. The redox potential (Eh) of an environmental system, which indicates its tendency to accept or donate electrons, can influence the stability and degradation pathways of organotin compounds.
In aquatic environments, the redox chemistry of iron (Fe) and manganese (Mn) oxides is particularly important. d-nb.inforesearchgate.net These minerals are common components of soils and sediments and can participate in redox reactions with contaminants. d-nb.inforesearchgate.net Under oxidizing conditions, iron and manganese exist in their higher oxidation states (Fe(III) and Mn(IV)) as oxides and hydroxides. These compounds can act as sorbents for organotin cations like triethyltin.
Under reducing (anoxic) conditions, which are common in submerged sediments, these metal oxides can be reductively dissolved. This process can lead to the release of sorbed contaminants. nih.govcaltech.edu Furthermore, reduced species such as Fe(II) can be generated. While direct redox reactions between triethyltin and these naturally occurring redox-active minerals have not been extensively studied, the general principles of contaminant geochemistry suggest that such interactions could influence the persistence and mobility of triethyltin in the environment. For instance, the degradation of some organic pollutants is known to be affected by the presence of iron and manganese oxides. d-nb.inforesearchgate.net
The degradation of organotin compounds, including the breaking of the tin-carbon bond, can be influenced by both biotic and abiotic processes. cdc.gov In anaerobic sediments, the half-life of organotin compounds can be on the order of years. researchgate.net The specific role of redox-mediated reactions in the abiotic degradation of this compound warrants further investigation to fully understand its long-term fate in anoxic environments.
Geochemical Cycling and Speciation Research of Triethyltin Compounds in Natural Systems
The geochemical cycling of triethyltin compounds involves their transport, transformation, and partitioning between different environmental compartments, including water, sediment, and biota. The speciation of triethyltin, which refers to its different chemical forms, is a key factor controlling its behavior and toxicity.
In the aquatic environment, triethyltin compounds can exist in various forms depending on the pH, salinity, and presence of other ions. In seawater, triethyltin is typically present as a mixture of chloride, hydroxide, and carbonate species. nih.gov The partitioning of these species between the dissolved phase and particulate matter is a critical process in their environmental distribution. Organotin compounds have a high affinity for particulate matter, leading to their accumulation in sediments. nih.govresearchgate.net
The degradation of triethyltin compounds in the environment proceeds through the sequential removal of the ethyl groups from the tin atom, a process known as dealkylation. This results in the formation of less toxic diethyltin (B15495199) (DET) and monoethyltin (MET) compounds, and ultimately inorganic tin. nih.gov This degradation can be mediated by both biological processes (biodegradation) and abiotic processes such as photolysis (degradation by sunlight) in surface waters. publications.gc.cacdc.gov
Research on other organotin compounds, such as TBT, has shown that sediments act as a significant sink and a potential long-term source of these contaminants. cdc.gov The degradation of TBT to dibutyltin (DBT) and monobutyltin (MBT) is a well-documented pathway. nih.govepa.gov It is expected that triethyltin follows a similar degradation pathway. The butyltin degradation index (BDI) and phenyltin degradation index (PhDI) are used to assess the relative age of organotin contamination, with lower values indicating more recent inputs. nih.gov A similar index could be developed for triethyltin to distinguish between fresh and weathered contamination.
The following table illustrates the typical degradation pathway for trialkyltin compounds, which is applicable to triethyltin:
| Compound | Abbreviation |
| Triethyltin | TET |
| Diethyltin | DET |
| Monoethyltin | MET |
| Inorganic Tin | Sn(IV) |
Transport Modeling and Predictive Research on this compound Environmental Dispersal
Mathematical models are valuable tools for predicting the transport and fate of contaminants in the environment. nih.gov These models integrate information on the physical, chemical, and biological processes that govern a contaminant's behavior to estimate its concentration and distribution over time and space. nih.govresearchgate.net
For organotin compounds like this compound, transport models can be used to simulate their dispersal in aquatic systems such as estuaries and coastal waters. mdpi.comdtic.miltudelft.nl These models typically consider key processes such as:
Advection and Dispersion: The movement of the contaminant with the flow of water and its spreading due to turbulence.
Partitioning: The distribution of the contaminant between the water column and suspended or bed sediments. The sediment-water partition coefficient (Kd) is a crucial parameter in this process. nih.govresearchgate.net
Degradation: The breakdown of the contaminant through biotic and abiotic pathways. The half-life of the compound in different environmental compartments is a key input for these models. publications.gc.ca
Volatilization: The transfer of the contaminant from the water to the atmosphere, which is generally a minor pathway for organotins. publications.gc.ca
Various modeling frameworks, such as the EPISuite™ program, can be used to predict the environmental fate of chemicals based on their physical and chemical properties. nih.govresearchgate.net These models can estimate parameters like the octanol-water partition coefficient (Kow), which is an indicator of a substance's potential for bioaccumulation. nih.govresearchgate.net
While specific transport models for this compound are not widely documented in the literature, models developed for other organotins, particularly TBT, can be adapted. nih.govnih.gov These models have been used to predict TBT concentrations in water and sediment and to assess the effectiveness of regulations aimed at reducing organotin pollution. nih.gov
The development and application of such predictive models for this compound would require accurate data on its physical-chemical properties, degradation rates under various environmental conditions, and partitioning behavior. The following table provides an example of the types of data that would be necessary for such modeling, using TBT as a proxy due to the lack of specific data for this compound.
| Parameter | Example Value (for TBT) | Environmental Significance |
| Log Kow | 3.9 - 4.9 | Indicates potential for bioaccumulation. nih.gov |
| Sediment-Water Partition Coefficient (Kd) (L/kg) | 88 - 4909 | Governs partitioning between water and sediment. nih.gov |
| Half-life in Water | Days to weeks | Determines persistence in the water column. publications.gc.ca |
| Half-life in Sediment | Months to years | Determines long-term persistence in sediments. publications.gc.caresearchgate.net |
Molecular and Cellular Interactions of Triethyltin Species in in Vitro and Model Biological Systems
Investigation of Triethyltin (B1234975) Binding to Isolated Biochemical Macromolecules
Triethyltin species have demonstrated the ability to interact with various classes of biochemical macromolecules, including proteins, nucleic acids, and lipids. These interactions can lead to alterations in the structure and function of these essential cellular components.
Protein Interaction Studies as Chemical Probes (e.g., enzyme active sites)
Triethyltin compounds are known to interact with proteins, often targeting cysteine residues due to the affinity of tin for sulfur. These interactions can lead to the inhibition of enzyme activity. For instance, purified glutathione-S-transferases (GSTs) from rat liver are inhibited by triethyltin. Studies have shown that triethyltin competitively inhibits GSTs A, B, and C when using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as the limiting substrate. nih.gov The inhibition constants (Ki) for transferases A and C were found to be significantly lower (3.2 x 10⁻⁸ M and 5.6 x 10⁻⁸ M, respectively) compared to transferase B (3.5 x 10⁻⁵ M) at a glutathione (B108866) (GSH) concentration of 5 x 10⁻³ M. nih.gov Equilibrium dialysis experiments further supported these findings, showing that the presence of GSH dramatically increased the affinity of triethyltin for transferases A and B. nih.gov This suggests the formation of ternary complexes involving the enzyme, GSH, and triethyltin. nih.gov
Triethyltin bromide has also been identified as a selective inhibitor of hexokinase in red blood cells and yeast. marquette.edu The inhibition was found to be concentration-dependent in both human adult and cord red blood cells. nih.gov Interestingly, the presence of glucose, but not ATP or MgCl₂, protected hexokinase from inhibition by triethyltin bromide. marquette.edunih.gov This suggests that triethyltin may interact near the glucose binding site of the enzyme. Other enzymes inhibited by triethyltin bromide in red blood cells include pyrimidine (B1678525) 5'-nucleotidase, glucose-6-phosphate dehydrogenase, adenylate kinase, and hypoxanthine-guanine phosphoribosyltransferase. nih.gov Notably, cord red blood cell enzymes appeared more resistant to triethyltin's effects compared to adult red blood cell enzymes. nih.gov
Furthermore, triethyltin has been shown to bind to rat hemoglobin, with approximately 2 moles of triethyltin binding per mole of hemoglobin. nih.gov Hemoglobins from other species exhibited much lower affinity for triethyltin. nih.gov Subcellular fractionation studies in rat liver, brain, and kidney indicated that triethyltin binds to all fractions to varying extents, with the highest specific concentration found in the supernatant fraction of liver, bound to a non-diffusible component. nih.gov
Here is a table summarizing some protein interactions:
| Protein/Enzyme | Organism/Source | Interaction Type | Key Finding | Citation |
| Glutathione-S-transferases (A, B, C) | Rat liver | Inhibition | Competitive inhibition, higher affinity for A and C in presence of GSH. | nih.gov |
| Hexokinase | Human red blood cells, Yeast | Inhibition | Concentration-dependent inhibition, protected by glucose. | marquette.edunih.gov |
| Pyrimidine 5'-nucleotidase | Human red blood cells | Inhibition | Concentration-dependent inhibition. | nih.gov |
| Glucose-6-phosphate dehydrogenase | Human red blood cells | Inhibition | Inhibited by triethyltin bromide. | nih.gov |
| Adenylate kinase | Human red blood cells | Inhibition | Inhibited by triethyltin bromide. | nih.gov |
| Hypoxanthine-guanine phosphoribosyltransferase | Human red blood cells | Inhibition | Inhibited by triethyltin bromide. | nih.gov |
| Hemoglobin | Rat blood | Binding | Specific binding (2 moles triethyltin/mole hemoglobin). | nih.gov |
Nucleic Acid Association Research and Conformational Changes
Research indicates that organotin compounds, including triorganotins, can interact with DNA. researchgate.netbsmiab.org Studies have shown that organotin(IV) compounds can bind to and unwind DNA. researchgate.net While the specific interactions of triethyltin sulfate (B86663) with nucleic acids are not as extensively detailed as its protein interactions in the provided search results, the general class of organotin compounds has been demonstrated to associate with DNA, potentially through intercalation or groove binding, leading to alterations in DNA structure and interference with processes like transcription and replication. bsmiab.org These interactions are considered relevant in the context of the potential antitumor activity of some organotin compounds. researchgate.netbsmiab.org
Lipid Bilayer Perturbation Studies (Physical Interactions)
Triorganotin compounds are known for their lipophilic nature, which facilitates their interaction with cellular membranes, including lipid bilayers. At concentrations higher than those affecting mitochondrial respiration, triorganotin compounds can cause severe membrane damage to various cell types. uu.nl For example, tributyltin has been shown to induce plasma membrane perturbation and hemolysis in red blood cells. core.ac.ukcdnsciencepub.com While the provided results specifically mention tributyltin in the context of membrane perturbation and red blood cell lysis, the lipophilic nature of triethyltin suggests it would also interact with lipid bilayers, potentially causing similar disruptive effects at sufficient concentrations. These interactions can involve the disruption of lipid packing and changes in membrane fluidity and permeability. mdpi.commdpi.comfrontiersin.org
Modulation of Subcellular Organelle Functionality in In Vitro Preparations for Mechanistic Insights
Triethyltin species significantly impact the function of key subcellular organelles, particularly mitochondria and the endoplasmic reticulum, as revealed by in vitro studies.
Mitochondrial Respiration Chain Modulation (as a mechanistic probe)
Mitochondria are a primary target of triethyltin compounds. Triethyltin is a potent inhibitor of mitochondrial oxidative phosphorylation, the process by which cells generate ATP. uu.nlresearchgate.netportlandpress.comtandfonline.com Studies using isolated mitochondria have elucidated several mechanisms involved. Triorganotin compounds, including triethyltin, can mediate an exchange of halide for hydroxyl ions across the mitochondrial membrane in halide-containing media, disrupting the proton gradient essential for ATP synthesis. uu.nl Triethyltin has also been found to bind directly to a component of the ATP synthase complex (Complex V), leading to direct inhibition of ATP production. uu.nlportlandpress.com Ligand-binding studies with labeled triethyltin on yeast mitochondrial membranes revealed high-affinity binding sites with a dissociation constant (KD) of 0.6 µM, which aligns well with the concentrations required for inhibiting mitochondrial ATPase and oxidative phosphorylation. portlandpress.com These high-affinity sites were found to be components of the ATP synthase complex, with approximately six binding sites per mole of enzyme complex in purified yeast oligomycin-sensitive ATPase. portlandpress.com This binding site is distinct from those of oligomycin (B223565) and venturicidin, other inhibitors of oxidative phosphorylation. portlandpress.com
Triethyltin also affects mitochondrial substrate uptake and respiration. In a KCl medium, triethyltin (1 µM) decreased the uptake of substrates like pyruvate, malate, and citrate (B86180) by rat liver mitochondria. researchgate.netnih.gov It also stimulated resting respiration while strongly inhibiting state 3 respiration and ATP synthesis linked to the oxidation of these substrates. researchgate.netnih.gov The order of effectiveness in inhibiting ATP production in isolated liver mitochondria for a series of trialkyltin compounds was found to be triethyltin > tripropyltin (B15187550) > tributyltin > trihexyltin > trimethyltin (B158744). uu.nl Triethyltin bromide has been identified as a potent suppressor of mitochondrial membrane potential (MMP) in human hepatocellular carcinoma cells. nih.gov
Here is a table summarizing key findings on mitochondrial modulation:
| Mitochondrial Function/Component | Model System | Observed Effect | Citation |
| Oxidative Phosphorylation | Isolated mitochondria | Potent inhibition of ATP synthesis. | uu.nlresearchgate.netportlandpress.comtandfonline.com |
| Proton Gradient | Isolated mitochondria | Disruption via halide/hydroxyl ion exchange across membrane in halide media. | uu.nl |
| ATP Synthase (Complex V) | Isolated mitochondria | Direct binding and inhibition. High-affinity binding sites identified. | uu.nlportlandpress.com |
| Substrate Uptake | Rat liver mitochondria | Decreased uptake of pyruvate, malate, citrate in KCl medium. | researchgate.netnih.gov |
| Respiration (Resting) | Rat liver mitochondria | Stimulation in KCl medium. | researchgate.netnih.gov |
| Respiration (State 3) | Rat liver mitochondria | Strong inhibition when linked to certain substrates in KCl medium. | researchgate.netnih.gov |
| Mitochondrial Membrane Potential | Human hepatocellular carcinoma cells | Potent suppression. | nih.gov |
Endoplasmic Reticulum Stress Response Analysis (as a molecular pathway study)
While much of the research on organotin-induced endoplasmic reticulum (ER) stress has focused on tributyltin (TBT), the general mechanisms observed in in vitro systems are relevant to understanding the potential effects of other triorganotin compounds like triethyltin. Studies with TBT in various cell lines, including human neuroblastoma cells and zebrafish fibroblast cells, have shown that organotins can induce ER stress and activate the unfolded protein response (UPR). nih.govnih.govosti.govnih.gov
TBT has been shown to induce ER stress markers such as CHOP, GRP78 (BiP), spliced XBP1 mRNA, and phosphorylated eIF2α. nih.govosti.govnih.gov These markers indicate the activation of the key UPR pathways mediated by PERK, IRE1, and ATF6. nih.govnih.gov The induction of ER stress by TBT is thought to involve the disruption of intracellular calcium homeostasis, specifically by increasing intracellular Ca²⁺ concentration through release from the ER. osti.govnih.gov This calcium dysregulation can impair ER function and lead to the accumulation of unfolded proteins. osti.gov While direct studies on triethyltin sulfate and ER stress are less prominent in the provided results, the shared triorganotin structure suggests that triethyltin species could potentially trigger similar ER stress responses through comparable mechanisms, particularly calcium dysregulation.
Membrane Transport Dynamics of Triethyltin Species in Defined Cellular Models
The interaction of triethyltin compounds with biological membranes is a critical aspect of their cellular effects. Studies have indicated that organotin compounds, including triethyltin species, can influence membrane function and electrolyte transport. nih.govnih.gov Triethyltin has been shown to affect myelin structure in the central nervous system in vitro, suggesting an increase in ion transport followed by fluid movement. mdpi.com Furthermore, trialkyltin compounds, including triethyltin, are known to mediate chloride-hydroxide exchange across various membranes, including mitochondrial, erythrocyte, and artificial lipid membranes. colab.wsnih.govlatrobe.edu.au This exchange mechanism can disrupt electrochemical gradients essential for cellular function.
Research specifically investigating this compound in the small intestine of rats, a model biological system for intestinal absorption, has examined its effects on transport and metabolism. nih.govnih.govresearchgate.net While the rat is a mammalian system, these studies provide valuable data on the transport of this specific compound across biological barriers.
Passive Diffusion Characteristics and Lipophilicity Studies
Organotin derivatives are generally assumed to be taken up across the plasma membrane primarily via passive diffusion processes, driven by their partitioning into hydrophobic biological membranes. nih.govnih.gov The physicochemical properties of membranes play a role in the differential accumulation of organotins in various cell types. nih.gov
Lipophilicity is a key factor influencing the passive diffusion of compounds across biological membranes. nih.govresearchgate.net Studies on the transfer of di- and triphenyltin (B1233371) chlorides across a model lipid bilayer have shown that these compounds adsorb onto the bilayer surface and subsequently permeate the membrane. nih.govnih.gov While direct lipophilicity studies specifically detailing the passive diffusion of this compound across simplified model membranes like liposomes or artificial bilayers are not extensively detailed in the provided results, the principle of passive diffusion driven by lipophilicity is a recognized mechanism for organotin transport. nih.govnih.gov Predicted XlogP values, an indicator of lipophilicity, are available for related triethyltin compounds such as triethyltin chloride and triethyltin bromide. uu.nlcdc.gov
Carrier-Mediated Uptake Mechanisms in Prokaryotic or Simplified Eukaryotic Systems
While carrier-mediated transport systems exist in both prokaryotic and eukaryotic organisms for various substances researchgate.netcdnsciencepub.comnih.gov, specific evidence for carrier-mediated uptake of triethyltin species in prokaryotic or simplified eukaryotic systems is limited in the provided search results.
Studies in Escherichia coli have investigated the action of tributyltin chloride, a related organotin, on the uptake of amino acids like proline and glutamine. researchgate.net This research indicated that tributyltin chloride inhibits the uptake of these amino acids by catalyzing a transmembrane OH⁻–anion exchange reaction, which dissipates the pH gradient necessary for their transport. researchgate.net While this demonstrates an effect on transport mechanisms in a prokaryotic system, it describes an interference with existing carrier-mediated transport rather than the carrier-mediated uptake of the organotin itself.
In the simplified eukaryotic model Saccharomyces cerevisiae (yeast), triethyltin bromide is utilized as an inhibitor of mitochondrial ATPase unimib.itmdpi.comresearchgate.netnih.gov, implying its uptake into the cell and localization to mitochondria. However, detailed studies on the specific mechanism of triethyltin uptake (e.g., passive diffusion vs. carrier-mediated) in yeast are not prominent in the search results.
Cellular Uptake and Intracellular Distribution Research in Non-Mammalian or Prokaryotic Cell Cultures
Research into the cellular uptake and intracellular distribution of triethyltin species in non-mammalian or prokaryotic cell cultures, as specifically defined, is not extensively covered with quantitative detail in the provided literature. However, studies using cellular components or related model systems offer some insights.
Organotin compounds, including triethyltin, have been shown to accumulate in and penetrate biological membranes nih.gov, and their toxicity can be modulated by cellular uptake capability tandfonline.com.
Subcellular Localization Mapping in Model Organisms
Information on the detailed subcellular localization mapping of triethyltin species specifically within non-mammalian or prokaryotic model organisms is limited.
However, studies in mammalian systems and isolated organelles provide some indication of potential intracellular targets. Triethyltin compounds are known to be potent inhibitors of oxidative phosphorylation and have a high binding affinity for mitochondria nzdr.ru, suggesting significant mitochondrial localization after cellular uptake. Research using isolated rat liver mitochondria has investigated triethyltin-mediated chloride uptake nih.gov.
In rats, tin associated with myelin, synaptosomes, and mitochondria was observed following administration of triethyltin bromide. Triethyltin's effect on myelin structure in the central nervous system also points to its presence in this lipid-rich cellular component mdpi.comcdc.gov.
While direct mapping in the strictly defined model systems is not available, the affinity of triethyltin for membranes and mitochondria in other systems suggests these are likely sites of accumulation in non-mammalian and eukaryotic cells as well, driven by the compound's lipophilic nature and its specific interactions with mitochondrial function.
Data Tables
Based on the available data, detailed quantitative uptake kinetics or subcellular distribution data suitable for comprehensive interactive tables in the specified model systems are not present. However, some qualitative or comparative data points regarding membrane interactions and effects were noted.
| Compound | Model System | Observed Effect on Membrane/Transport | Relevant Finding | Source |
| Triethyltin species | Various membranes | Mediates chloride-hydroxide exchange | Disrupts electrochemical gradients. | colab.wsnih.govlatrobe.edu.au |
| This compound | Rat small intestine | Affects transport and metabolism | Studied in a biological transport model. | nih.govnih.govresearchgate.net |
| Triethyltin | CNS myelin (in vitro) | Increases ion transport | Leads to fluid movement and affects myelin structure. | mdpi.com |
| Organotins (general) | Biological membranes | Passive diffusion | Uptake influenced by partitioning into hydrophobic membranes. | nih.govnih.gov |
| Tributyltin chloride | Escherichia coli | Inhibits amino acid uptake (proline, glutamine) | Catalyzes transmembrane OH⁻–anion exchange, dissipating pH gradient. | researchgate.net |
| Triethyltin species | Mitochondria | Potent inhibitors of oxidative phosphorylation, high binding affinity | Suggests significant mitochondrial localization. | nzdr.ru |
| Triethyltin bromide | Rat tissues (including brain) | Tin associated with myelin, synaptosomes, and mitochondria | Indicates distribution to these cellular components. |
Computational Chemistry and Theoretical Modeling of Triethyltin Sulfate Reactivity and Structure
Quantum Chemical Calculations of Electronic Structure and Bonding in Triethyltin (B1234975) Sulfate (B86663)
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for determining the electronic structure and characteristics of chemical bonds within a molecule. Methods such as Density Functional Theory (DFT) and ab initio approaches are commonly used to calculate molecular geometries, energies, and electron distributions nih.govresearchgate.netmdpi.comwikipedia.orgresearchgate.netunipd.it. These calculations provide insights into how atoms are bonded and how electrons are shared or distributed within the molecule. While quantum chemical methods are applicable to organotin compounds like triethyltin sulfate, specific detailed results of such calculations for this compound were not found in the reviewed literature.
Molecular orbital (MO) analysis provides information about the energy levels and spatial distribution of electrons in a molecule, including frontier orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important indicators of reactivity ijarset.com. Studies on charge distribution, often performed through population analysis methods such as Mulliken or Natural Bond Orbital (NBO) analysis, help determine the partial charges on individual atoms and understand the polarity of different parts of the molecule nih.govresearchgate.netijarset.communi.czmsu.eduuba.ar. The molecular electrostatic potential (MEP) can also be calculated to visualize the charge distribution and predict sites for electrophilic or nucleophilic attack ijarset.com. These analyses are valuable for understanding the potential reaction pathways and intermolecular interactions of a compound. Specific molecular orbital and charge distribution studies for this compound were not identified in the available information.
Computational methods can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra nih.govresearchgate.netspectroscopyonline.comlehigh.edudss.go.th. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are used for calculating NMR chemical shifts, while Time-Dependent Density Functional Theory (TD-DFT) can predict UV-Vis spectra nih.govresearchgate.net. These predicted spectra can aid in the identification and characterization of compounds and in the interpretation of experimental spectroscopic data. While the methodologies for predicting these properties computationally are well-established and applicable to organotin compounds, specific predicted spectroscopic data for this compound were not found in the provided search results.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems dergipark.org.trua.ptaps.orgnih.govresearchgate.nettum.de. These simulations can provide insights into the flexibility of molecules, their preferred conformations, and how they interact with other molecules, such as solvents or biological targets dergipark.org.trua.ptnih.gov. Conformational analysis, the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is often performed using MD simulations, sometimes in conjunction with experimental techniques like NMR spectroscopy wikipedia.orgnih.govnih.govmdpi.com. MD simulations are also widely used to investigate ligand interactions, such as the binding of a small molecule to a protein or other biomolecule dergipark.org.trua.ptnih.govresearchgate.netplos.orgnih.gov.
While specific MD simulation studies focusing on the conformational analysis or ligand interactions of this compound were not found, related research on organotin compounds and the general application of MD to study sulfate interactions and ligand binding highlight the potential of this approach ua.ptnih.govresearchgate.net. For instance, studies have investigated the interaction of triethyltin with enzymes, providing structural details of the binding site and the nature of the interactions, including covalent bond formation researchgate.net. This demonstrates the relevance of studying the interactions of triethyltin species with biological molecules.
Structure-Reactivity Relationship (SRR) Studies via In Silico Approaches
Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity unipd.itijarset.comwikipedia.org. In silico approaches, utilizing computational chemistry methods, can be employed to explore SRRs by analyzing molecular descriptors, electronic properties, and conformational preferences to predict or explain chemical reaction outcomes ijarset.comwikipedia.org. By studying how variations in molecular structure influence properties like bond energies, charge distributions, or frontier orbital energies, researchers can gain insights into a compound's reactivity towards different reagents or reaction pathways. While the principles of SRR studies are applicable to this compound, specific in silico SRR studies for this compound focusing on its chemical reactions were not identified in the available literature.
Predictive Modeling of this compound Environmental Behavior and Abiotic Degradation
Predictive modeling is used to assess the potential environmental fate of chemical substances, including their distribution, persistence, and degradation in various environmental compartments biorxiv.orgnih.gov. For organotin compounds like this compound, understanding their behavior in the environment is crucial due to potential ecological impacts. Abiotic degradation, which includes processes like hydrolysis and photodegradation, is an important factor influencing the persistence of chemicals in the environment researchgate.netdtic.milacs.org. Factors such as water pH, salinity, temperature, and exposure to light can govern the rate of abiotic degradation researchgate.net. Computational models can be developed to predict the rates and pathways of such degradation processes based on the compound's chemical structure and environmental conditions dtic.mil. While studies on the environmental behavior and degradation of organotins, particularly tributyltin, have been conducted and the concepts of abiotic degradation modeling are established, specific predictive modeling results for the environmental behavior or abiotic degradation of this compound were not found in the provided information researchgate.netdtic.milacs.orginchem.orgresearchgate.netelixirpublishers.com.
Environmental Occurrence and Spatiotemporal Distribution Research of Triethyltin Species
Global and Regional Distribution Patterns of Organotin Compounds in Environmental Compartments
Organotin compounds have been detected globally in various environmental compartments, including water (freshwater and marine), sediment, biota, air, soil, and dust. neptjournal.comnih.govuni.lutandfonline.comfrontiersin.orgresearchgate.netdiva-portal.orgresearchgate.nettandfonline.comcdc.govnih.govresearchgate.netwikipedia.orgcdc.govun.orgcdc.gov Their distribution is often heterogeneous, with higher concentrations typically observed in areas associated with significant sources, such as ports, harbors, shipyards, and industrial areas. neptjournal.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netun.org
In aquatic environments, OTCs, including triethyltin (B1234975) species, can be present in dissolved form or adsorbed onto suspended particulate matter. neptjournal.comnih.gov Adsorption to particles and subsequent sedimentation is a significant removal process from the water column, leading to the accumulation of OTCs in sediments. nih.govresearchgate.net Sediments can act as long-term reservoirs for persistent organotins. tandfonline.comresearchgate.netun.org
Biota can accumulate organotin compounds from water, sediment, and their diet, leading to potential biomagnification through the food chain. neptjournal.comtandfonline.comcdc.govnih.govnih.govinchem.org Studies have reported the presence of various organotin species in fish, mollusks, and other aquatic organisms across different regions. tandfonline.comtandfonline.comcdc.govnih.govcdc.govinchem.org
While triethyltin is known to be an environmental contaminant originating from industrial activities oup.com, detailed global and regional quantitative data specifically on the distribution patterns of triethyltin sulfate (B86663) or other triethyltin species in diverse environmental matrices are not as widely documented as for butyltins and phenyltins in the available literature. However, the general principles governing the distribution and partitioning of organotin compounds in the environment are applicable to triethyltin species.
Temporal Trends in Environmental Concentrations and Long-Term Monitoring Studies
Temporal trend analysis of organotin concentrations in the environment, particularly in marine and freshwater ecosystems, has largely focused on assessing the impact of regulations aimed at reducing the use of TBT in antifouling paints. These studies have generally shown a decrease in TBT concentrations in many areas following the implementation of restrictions and bans. diva-portal.orgresearchgate.netnih.gov
For example, monitoring programs have indicated decreasing trends of TBT in sediments and biota in various coastal regions and harbors. diva-portal.orgresearchgate.net Despite these reductions, TBT can still be detected in the environment, particularly in sediments of highly impacted areas, indicating its persistence. researchgate.netun.org
Long-term monitoring studies specifically tracking the environmental concentrations of triethyltin species are less commonly reported. While some studies on organotins may include analysis of triethyltin, comprehensive datasets demonstrating clear temporal trends for this specific group of compounds across different environmental compartments and regions are limited in the provided search results. uni.lu The lack of extensive long-term monitoring data makes it challenging to fully assess the temporal trends of triethyltin concentrations in the environment.
Source Apportionment Studies for Environmental Triethyltin Contamination
Source apportionment studies aim to identify and quantify the contributions of various sources to environmental contamination. For organotin compounds in general, identified sources include their use as biocides (especially in marine antifouling paints), PVC stabilizers, catalysts in chemical reactions, agrochemicals (pesticides and fungicides), and glass coatings. neptjournal.comnih.govuni.lutandfonline.comresearchgate.netnih.govun.orginchem.org Releases can occur during production, use, and disposal of products containing these compounds. nih.govuni.lunih.gov
Historically, antifouling paints were a major source of TBT contamination in marine environments. nih.govtandfonline.comnih.govun.org Other sources like the leaching of organotins from PVC products into water have also been identified. neptjournal.com
Triethyltin is described as an environmental contaminant originating from industrial activities. oup.com This suggests that industrial processes where triethyltin compounds are produced, used, or disposed of are potential sources of triethyltin contamination in the environment. However, specific source apportionment studies that isolate and quantify the contribution of different industrial activities or other potential sources specifically to environmental triethyltin contamination are not detailed in the provided search results. Research in this area would be crucial for developing targeted strategies to mitigate triethyltin release into the environment.
Baseline Environmental Concentrations in Diverse Unimpacted Matrices
Baseline environmental concentrations of chemical compounds refer to the levels typically found in areas considered to be relatively unimpacted by direct anthropogenic sources. For organotin compounds, ambient environmental levels are generally expected to be low in remote or pristine areas. uni.lunih.gov
However, due to the widespread historical and ongoing uses of various organotin compounds, truly unimpacted matrices may be rare, particularly in proximity to industrialized or populated areas. Studies on organotin contamination often focus on areas known or suspected to be impacted by sources like shipping or industry.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Triethyltin sulfate | 16683094 |
| Tributyltin (TBT) | 17954 |
| Dibutyltin (DBT) | 11177 |
| Monobutyltin (MBT) | 16683092 |
| Triphenyltin (B1233371) (TPT) | 7049 |
| Trimethyltin (B158744) (TMT) | 6997 |
| Dimethyltin (DMT) | 16683093 |
| Dioctyltin (DOT) | 60979 |
| Monooctyltin (MOT) | 15461428 |
| Diphenyltin (DPT) | 156237 |
| Monophenyltin (MPT) | 16683095 |
Environmental Concentrations of Organotin Compounds (Illustrative Data from Search Results - Primarily TBT)
While specific data for triethyltin is limited, the table below presents illustrative concentration ranges reported for other organotin compounds, primarily TBT, in various environmental compartments based on the search results. This highlights the types of data available for organotins generally, and the comparative lack of specific data for triethyltin.
| Environmental Compartment | Organotin Species (Example) | Concentration Range (Example Units) | Location/Context (Example) | Source |
| Surface Water | Σ9 OTCs (cumulative) | 42.5 - 421 ng Sn L⁻¹ | Upper Yangtze River Estuary, China | researchgate.net |
| Surface Water | TBT | Croatian Adriatic coastal waters | diva-portal.org | |
| Surface Water | TBT | 0.067 - 111.290 µg/L | Cape Town Harbour, South Africa | neptjournal.com |
| Surface Water | TPT | 0 - 23008.0 µg/L | Cape Town Harbour, South Africa | neptjournal.com |
| Surface Water | TMT | 2 - 11 ng/L | North Sea and Elbe River, Germany | neptjournal.com |
| Surface Water | TBT | 0.05 - 5.0 µg/L (Linear Range) | Environmental Water Samples (Method Development) | tandfonline.com |
| Surface Water | Triethyl tin | 0.05 - 5.0 µg/L (Linear Range) | Environmental Water Samples (Method Development) | tandfonline.com |
| Surface Water | Triphenyl tin | 0.05 - 5.0 µg/L (Linear Range) | Environmental Water Samples (Method Development) | tandfonline.com |
| Sediment | TBT | 107 ± 4.1 ngKg⁻¹ to 17 ± 1.4 ngKg⁻¹ | Coastal Sri Lanka | |
| Sediment | TBT | 0.010 - 0.829 µg/L | Cape Town Harbour, South Africa | neptjournal.com |
| Sediment | TPT | 0 - 0.691 µg/L | Cape Town Harbour, South Africa | neptjournal.com |
| Sediment | TBT | Up to 8000 ng Sn g⁻¹ | Marine harbours | wikipedia.org |
| Biota (Mussels) | TBT | <1 to 655 ng(TBT)/g(d.w.) | Croatian Adriatic coastal waters | diva-portal.org |
| Biota (Mussels) | TBT | Up to 179 ng Sn g⁻¹ | Marine harbours | wikipedia.org |
| Biota (Fish) | TBT, DBT, MBT | Detected in >50% of samples | Upper Yangtze River Estuary, China | researchgate.net |
| Biota (Deep-sea Fish) | Phenyltins (e.g., TPT) | Up to 1700 ng/g wet wt | NW Mediterranean | cdc.gov |
Interactive Data Table (Simulated)
Below is a simulated interactive data table based on the illustrative data presented above. In a live web environment, this table would allow sorting and filtering.
Emerging Research Frontiers and Methodological Innovations in Triethyltin Sulfate Chemistry
Integration of Omics Technologies for Mechanistic Elucidation in Acellular or Model Systems (e.g., proteomics, metabolomics, lipidomics)
The advent of "omics" technologies, such as proteomics, metabolomics, and lipidomics, is revolutionizing the field of toxicology by providing a comprehensive view of the molecular changes induced by toxic substances. numberanalytics.com These high-throughput analytical approaches allow for the simultaneous measurement of thousands of proteins, metabolites, and lipids, offering unprecedented insight into the mechanisms of toxicity. numberanalytics.comlongdom.org
Proteomics: This technology focuses on the large-scale study of proteins, their structures, and functions. In the context of triethyltin (B1234975) sulfate (B86663), proteomics can identify specific protein targets and signaling pathways that are disrupted upon exposure. For instance, mass spectrometry (MS)-based proteomics can quantify changes in the expression of thousands of proteins in response to a toxicant, revealing alterations in critical cellular processes like energy metabolism and oxidative stress. numberanalytics.comelifesciences.org By coupling traditional thermal shift assays with modern quantitative proteomics, researchers can assess changes in protein thermal stability on a proteome-wide scale, providing evidence of direct target engagement by compounds like triethyltin. elifesciences.org Studies have identified that lysosomal enzymes are major constituents in the urinary proteomic signature for early type 1 diabetes, highlighting the potential for proteomics to uncover novel pathway disruptions. plos.org
Metabolomics: This field involves the comprehensive analysis of the complete set of small-molecule metabolites within a biological system. mdpi.com Using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, metabolomics can reveal alterations in metabolic pathways. numberanalytics.comsemanticscholar.org For example, untargeted metabolomics of cerebrospinal fluid and plasma in animal models can identify significant changes in various metabolites, including nutrients, signaling molecules, and antioxidants, following exposure to a toxicant. plos.org This can point to disruptions in pathways such as amino acid and purine (B94841) metabolism. plos.org The ability of metabolomics to detect changes in a wide array of metabolites makes it a powerful tool for understanding the systemic impact of compounds like triethyltin sulfate. mdpi.com
Lipidomics: As a specialized branch of metabolomics, lipidomics focuses on the global study of lipids. mdpi.com Given that lipids are crucial components of cellular membranes and are involved in signaling and energy storage, disruptions in lipid metabolism can have profound toxicological consequences. longdom.orgnih.gov Advanced analytical techniques, particularly mass spectrometry, enable the high-throughput analysis of lipid profiles in various biological samples. longdom.org Research has shown that exposure to organotins like tributyltin can lead to significant alterations in lipid profiles in model organisms. nih.gov These changes can affect membrane fluidity, the production of bioactive lipids, and lipid signaling pathways, ultimately contributing to cellular damage and inflammation. longdom.org
The integration of these omics technologies provides a systems-level understanding of the toxic effects of this compound. By combining data from proteomics, metabolomics, and lipidomics, researchers can construct a more complete picture of the molecular perturbations caused by this compound, leading to the identification of novel biomarkers of exposure and a deeper understanding of its mechanisms of action.
Development of Advanced Sensor Technologies for this compound Detection and Monitoring
The accurate and sensitive detection of this compound and other organotin compounds in various environmental matrices is crucial for monitoring their distribution and assessing potential risks. researchgate.net Traditional analytical methods, while effective, can be time-consuming and require sophisticated laboratory equipment. researchgate.net Consequently, there is a growing need for advanced sensor technologies that can provide rapid, on-site, and real-time monitoring.
Recent research has focused on the development of novel sensor platforms with enhanced selectivity and sensitivity for organotin compounds. These include electrochemical sensors, optical sensors, and biosensors. The choice of detection method often depends on the specific application and the required level of sensitivity. nih.gov
Electrochemical Sensors: These sensors offer advantages such as high sensitivity, portability, and low cost. They typically rely on the electrochemical properties of the target analyte or its interaction with a modified electrode surface.
Optical Sensors: These sensors utilize changes in optical properties, such as absorbance or fluorescence, upon interaction with the analyte.
Biosensors: These sensors incorporate a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal.
High-performance liquid chromatography (HPLC) coupled with sensitive detection systems like mass spectrometry (MS) and inductively coupled plasma mass spectrometry (ICP-MS) remains a powerful technique for the speciation analysis of organotin compounds. researchgate.netresearchgate.net These methods allow for the separation and quantification of different organotin species, which is critical as their toxicity varies significantly. researchgate.netnorthsearegion.eu The development of faster analytical procedures that eliminate the need for derivatization is a key area of advancement. researchgate.net
The table below summarizes some of the detection techniques used for organotin analysis:
| Detection Technique | Principle | Key Features |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of ions generated in a high-temperature plasma. | High sensitivity, elemental specificity, suitable for speciation analysis when coupled with chromatography. researchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides structural information, can be coupled with liquid chromatography for separation. researchgate.net |
| Fluorimetry | Measures the fluorescence emitted by an analyte. | High sensitivity for fluorescent compounds or those that can be derivatized to be fluorescent. researchgate.net |
| Electrochemical Sensors | Measures changes in electrical properties (e.g., current, potential) upon interaction with the analyte. | Portable, low cost, suitable for in-field measurements. researchgate.net |
Future research in this area will likely focus on the miniaturization of sensor systems, the development of multiplexed sensors capable of detecting multiple organotin species simultaneously, and the integration of these sensors into autonomous monitoring networks for continuous environmental surveillance. researchgate.net
Green Chemistry Principles in Organotin Synthesis Research
The synthesis of organotin compounds has traditionally involved processes that may utilize hazardous reagents and generate significant waste. bio-conferences.org In line with the growing global emphasis on sustainability, the principles of green chemistry are increasingly being applied to organotin synthesis research. semanticscholar.orgresearchgate.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgroyalsocietypublishing.org
The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic methods. royalsocietypublishing.orgacs.org Key principles relevant to organotin synthesis include:
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. royalsocietypublishing.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. bio-conferences.orgacs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. royalsocietypublishing.org
Recent research has explored alternative synthetic routes for organotin compounds that adhere to these principles. For example, new methods have been developed that are nonhazardous, highly specific, and proceed in high yield at ambient temperatures and atmospheric pressure. acs.org There is also a focus on replacing toxic organotin compounds with less hazardous alternatives in various applications. bio-conferences.orgresearchgate.net
The table below highlights some green chemistry approaches and their potential application in organotin synthesis:
| Green Chemistry Principle | Application in Organotin Synthesis |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. royalsocietypublishing.org |
| Catalysis | Employing efficient and recyclable catalysts to minimize waste and energy consumption. bio-conferences.org |
| Renewable Feedstocks | Exploring the use of renewable resources as starting materials. royalsocietypublishing.org |
| Energy Efficiency | Designing synthetic methods that can be conducted at ambient temperature and pressure. acs.org |
The adoption of green chemistry principles in organotin synthesis is not only crucial for minimizing the environmental impact of their production but also for ensuring the long-term sustainability of their applications. bio-conferences.orgroyalsocietypublishing.org
Interdisciplinary Approaches to Understanding this compound Environmental Dynamics and Transformations
Understanding the environmental fate, transport, and transformation of this compound is a complex challenge that requires a collaborative, interdisciplinary approach. hokudai.ac.jpcgiar.org This involves integrating knowledge and methodologies from various fields, including chemistry, biology, geology, and environmental science. hokudai.ac.jpgeorgetown.edu
The environmental dynamics of organotin compounds are influenced by a multitude of factors, including their physical and chemical properties, environmental conditions, and interactions with biological systems. who.int For instance, the low water solubility and lipophilic nature of some organotins lead to their partitioning into sediments and bioaccumulation in aquatic organisms. who.int
Interdisciplinary research is essential to:
Characterize Environmental Fate: Determining how this compound partitions between water, soil, and air, and how it is transported within and between these compartments. uni-bayreuth.de
Investigate Transformation Processes: Studying the biotic and abiotic degradation pathways of this compound, including biomethylation and photolysis. inchem.org
Assess Bioaccumulation and Trophic Transfer: Quantifying the uptake and accumulation of this compound in organisms at different trophic levels of the food web.
Develop Predictive Models: Creating models to simulate the environmental behavior of this compound under different scenarios, which can aid in risk assessment and management.
Recent studies have highlighted the importance of combining field observations with laboratory experiments and computational modeling to gain a comprehensive understanding of the environmental dynamics of pollutants. hokudai.ac.jpnih.gov For example, research teams are bringing together experts in toxicology, epidemiology, public health, and engineering to assess the state of polluted regions and develop effective remediation strategies. hokudai.ac.jp The development of conceptual frameworks that integrate health, ecological, and socio-economic assessments is a key step towards a more holistic approach to environmental management. cgiar.org
The table below outlines the contributions of different disciplines to understanding the environmental dynamics of this compound:
| Discipline | Contribution |
| Analytical Chemistry | Development of sensitive methods for the detection and speciation of this compound in environmental samples. nih.gov |
| Environmental Toxicology | Assessment of the toxic effects of this compound on various organisms and ecosystems. acs.org |
| Geochemistry | Investigation of the interactions between this compound and geological materials, such as sediments and minerals. georgetown.edu |
| Microbiology | Study of the role of microorganisms in the transformation and degradation of this compound. inchem.org |
| Environmental Modeling | Development of mathematical models to predict the fate and transport of this compound in the environment. |
By fostering collaboration across disciplines, researchers can develop a more complete and accurate picture of the environmental risks posed by this compound and other organotin compounds, ultimately leading to more effective strategies for their management and mitigation. rwth-aachen.de
Conclusion and Future Perspectives in Triethyltin Sulfate Academic Inquiry
Synthesis of Key Academic Findings and Contributions to Organotin Chemistry
Academic research involving triethyltin (B1234975) sulfate (B86663) has primarily contributed to the understanding of how triorganotin compounds interact with biological molecules and systems. Early studies, for instance, investigated the effects of triethyltin sulfate on transport and metabolism in biological tissues, such as the small intestine of rats nih.gov. This highlights a historical focus on the biochemical impact of this compound.
Furthermore, research on triethyltin compounds, including the sulfate form, has provided crucial insights into their interactions with enzymes like glutathione (B108866) transferases (GSTs). Studies have shown that triethyltin can bind to the active site of certain GSTs, forming covalent bonds with residues like cysteine or tyrosine and potentially inhibiting their detoxifying function researchgate.net. This contributes to the broader understanding of how organotins exert their biological effects and their potential as enzyme inhibitors.
The study of this compound has also been instrumental in neurotoxicology research, serving as a prototype compound to understand the mechanisms of neurotoxicity induced by organotins epa.gov. Although much of this work delves into toxicological profiles (which are outside the scope of this article), the underlying academic findings contribute to the knowledge of how triethyltin species affect neural tissue at a cellular and biochemical level, such as inducing edema and affecting myelin cdc.govcdc.gov.
Identification of Remaining Knowledge Gaps in this compound Research
Despite the academic work conducted, several knowledge gaps remain regarding this compound specifically. While studies exist on the biological effects of triethyltin compounds, detailed academic inquiry into the synthesis, crystal structure, and specific chemical reactivity of this compound as a pure compound appears less extensively covered in the provided results compared to its biological interactions.
There is a need for more focused academic research on the fundamental chemistry of this compound, including optimized synthetic routes, detailed spectroscopic characterization, and studies of its behavior in various chemical environments. Understanding its intrinsic chemical properties is crucial for a complete academic profile.
Furthermore, while some studies touch upon its biochemical interactions, a comprehensive understanding of all potential molecular targets and interaction mechanisms of this compound within biological systems is still evolving. The specific role of the sulfate anion in influencing the compound's behavior, compared to other triethyltin salts, could also be a subject of further academic investigation.
Prospective Research Directions and Methodological Challenges for Future Study
Future academic research on this compound could focus on addressing the identified knowledge gaps. Prospective research directions include:
Advanced Synthesis and Characterization: Developing more efficient and environmentally friendly synthetic methods for this compound and conducting detailed structural analyses using techniques like X-ray crystallography (if suitable crystals can be obtained) and advanced NMR spectroscopy.
Chemical Reactivity Studies: Investigating the reactivity of this compound with various organic and inorganic reagents to explore its potential in synthesis or other chemical transformations.
Specific Biochemical Interaction Mechanisms: Delving deeper into the precise mechanisms by which this compound interacts with specific enzymes, proteins, and other biomolecules, potentially using advanced techniques like protein crystallography or computational modeling.
Comparative Studies: Conducting comparative academic studies on the chemical and biochemical behavior of this compound versus other triethyltin salts (e.g., chloride, bromide) to understand the influence of the anion.
Methodological challenges for future study may include the potential sensitivity of organotin compounds to air and moisture, requiring specialized handling techniques shu.ac.uk. Additionally, obtaining high-quality crystals for X-ray diffraction studies of this compound might pose a challenge. Investigating complex biochemical interactions will require access to advanced analytical and biological techniques.
Overcoming these challenges will require careful experimental design, potentially the development of new methodologies, and interdisciplinary collaboration between chemists and biochemists.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing triethyltin sulfate, and how can researchers validate its purity?
- Methodological Answer : Synthesis typically involves reacting triethyltin chloride with sulfuric acid under controlled anhydrous conditions. Purification may require recrystallization or vacuum distillation. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., H and Sn NMR) to confirm structure, mass spectrometry for molecular weight validation, and elemental analysis to verify stoichiometry. Purity can be assessed via high-performance liquid chromatography (HPLC) with a refractive index detector. Document all procedures in detail, including solvent choices and reaction temperatures, to ensure reproducibility .
Q. What standardized models are used to assess the acute toxicity of this compound?
- Methodological Answer : Rodent models (e.g., rats) are commonly employed for in vivo neurotoxicity studies, with endpoints such as myelin sheath integrity and behavioral changes. Dose-response relationships should be established using OECD Guideline 420 (acute oral toxicity). In vitro models, like primary neuronal cell cultures or neuroblastoma cell lines, are used to quantify cytotoxicity via assays such as MTT or lactate dehydrogenase (LDH) release. Ensure compliance with ethical guidelines for animal studies and include control groups to isolate compound-specific effects .
Q. Which analytical techniques are most reliable for detecting this compound in environmental samples?
- Methodological Answer : Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) offers high sensitivity for organotin speciation. Sample preparation often involves derivatization (e.g., with sodium tetraethylborate) to enhance volatility. For aqueous matrices, solid-phase extraction (SPE) using C18 cartridges improves detection limits. Cross-validate results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to address potential matrix interference .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound-induced neurotoxicity, and how can researchers model these pathways?
- Methodological Answer : this compound disrupts mitochondrial function by inhibiting ATP synthase and inducing oxidative stress. Advanced models include 3D neurospheroid cultures to mimic blood-brain barrier penetration and microelectrode array (MEA) systems to monitor real-time neuronal network activity. Transcriptomic profiling (RNA-seq) and proteomic analyses can identify dysregulated pathways, such as apoptosis or glial activation. Confocal microscopy with fluorescent markers (e.g., JC-1 for mitochondrial membrane potential) provides spatial resolution of cellular damage .
Q. How can contradictions in studies on this compound’s environmental persistence be resolved?
- Methodological Answer : Discrepancies may arise from varying experimental conditions (e.g., pH, salinity). Researchers should conduct controlled comparative studies using standardized OECD 308/309 guidelines for biodegradation in water-sediment systems. Meta-analyses of existing data can identify confounding variables (e.g., organic matter content). Isotopic labeling (C or Sn) enables precise tracking of degradation products in complex matrices .
Q. What advanced in vitro models can replace animal studies for chronic neurotoxicity assessment of this compound?
- Methodological Answer : Human-induced pluripotent stem cell (iPSC)-derived neurons and astrocytes offer species-relevant models. Organ-on-a-chip systems integrate microfluidics to simulate metabolic interactions between neuronal and hepatic tissues. High-content screening (HCS) with automated imaging quantifies synaptogenesis and axonal degeneration. Pair these with computational toxicokinetic models (e.g., PBPK) to extrapolate in vitro data to human exposure scenarios .
Data Contradiction Analysis
- Example : Conflicting reports on this compound’s half-life in soil (ranging from 30 to 150 days) may stem from differences in microbial activity or soil composition. To address this, replicate experiments under controlled conditions (e.g., standardized OECD 307 guidelines) while varying single parameters (e.g., moisture, organic carbon). Use multivariate statistical analysis (e.g., ANOVA) to isolate significant factors .
Key Research Gaps
- Identified Gaps : Limited data on long-term low-dose exposure effects and transgenerational toxicity. Proposed methodologies include multigenerational rodent studies and epigenetic profiling (e.g., DNA methylation analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
